Dihydro-3,3-diethyl-2,5-furandione
CAS No.: 2840-69-9
Cat. No.: VC2313832
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2840-69-9 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 3,3-diethyloxolane-2,5-dione |
| Standard InChI | InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3 |
| Standard InChI Key | LIBJDZLMEPZABX-UHFFFAOYSA-N |
| SMILES | CCC1(CC(=O)OC1=O)CC |
| Canonical SMILES | CCC1(CC(=O)OC1=O)CC |
Introduction
Physical and Chemical Properties
Physical Properties
Based on structural analysis and comparison with similar compounds, dihydro-3,3-diethyl-2,5-furandione would be expected to exhibit the following physical properties:
| Property | Estimated Value |
|---|---|
| Molecular Weight | 156.18 g/mol |
| Physical State | Crystalline solid at room temperature |
| Color | White to off-white |
| Solubility | Soluble in organic solvents (ethers, chloroform, dichloromethane); reacts with water |
| Melting Point | 65-90°C (estimated) |
| Boiling Point | >200°C (with potential decomposition) |
| Density | 1.1-1.3 g/cm³ |
| Refractive Index | 1.45-1.50 |
The compound would likely be hygroscopic due to its anhydride functionality, requiring storage under dry conditions to prevent hydrolysis. The quaternary carbon center would influence crystal packing, potentially affecting melting point and solubility characteristics compared to less substituted analogs.
Spectroscopic Properties
Spectroscopic analysis would reveal characteristic features essential for structural confirmation and purity assessment:
Infrared Spectroscopy
The anhydride functionality would exhibit characteristic strong absorption bands:
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Asymmetric C=O stretch: 1800-1750 cm⁻¹
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Symmetric C=O stretch: 1780-1740 cm⁻¹
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C-O-C stretching vibrations: 1200-1100 cm⁻¹
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C-H stretching of ethyl groups: 2980-2850 cm⁻¹
Nuclear Magnetic Resonance
¹H NMR would show:
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Methyl protons of ethyl groups: triplet at 0.8-1.0 ppm
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Methylene protons of ethyl groups: quartet at 1.5-1.8 ppm
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Ring methylene protons at position 4: singlet at 2.8-3.0 ppm
¹³C NMR would display:
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Carbonyl carbons: 170-180 ppm
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Quaternary carbon at position 3: 45-55 ppm
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Methylene carbons of ethyl groups: 20-30 ppm
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Methyl carbons of ethyl groups: 7-15 ppm
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Ring methylene carbon at position 4: 35-45 ppm
Mass Spectrometry
Mass spectrometry would show:
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Molecular ion peak at m/z 156
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Fragment ions corresponding to loss of ethyl groups
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Characteristic fragmentation pattern of the cyclic anhydride structure
Synthesis Methods
Synthetic Routes
Several approaches could be employed for the synthesis of dihydro-3,3-diethyl-2,5-furandione:
From 3,3-Diethylsuccinic Acid
The most direct approach involves the synthesis of 3,3-diethylsuccinic acid followed by dehydration to form the cyclic anhydride:
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Synthesis of 3,3-diethylsuccinic acid via alkylation of diethyl malonate, followed by hydrolysis and decarboxylation
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Dehydration of 3,3-diethylsuccinic acid using dehydrating agents such as acetic anhydride, thionyl chloride, or acetyl chloride
This approach typically provides good yields but requires careful control of reaction conditions to minimize side reactions and optimize the cyclization step.
Diels-Alder Approach
A modified Diels-Alder approach could potentially be used:
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Preparation of a suitable diene containing the diethyl-substituted carbon
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Reaction with maleic anhydride under appropriate conditions
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Reduction of the resulting unsaturated anhydride to obtain the dihydro derivative
This approach might be challenging due to the steric hindrance of the diene component but could offer a more direct route in some cases.
From Diethylmalonic Ester
Another potential route involves:
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Alkylation of diethylmalonic ester with appropriate haloacetates
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Hydrolysis and decarboxylation to obtain 3,3-diethylsuccinic acid
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Cyclization to form the anhydride
Reaction Conditions and Considerations
The synthesis of dihydro-3,3-diethyl-2,5-furandione requires attention to several key factors:
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Anhydrous conditions are essential for successful cyclization and to prevent hydrolysis of the product
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Temperature control is crucial, with typical cyclization temperatures ranging from 80-150°C
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Catalysts such as sodium acetate, phosphoric acid, or p-toluenesulfonic acid may enhance cyclization efficiency
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Purification typically involves recrystallization from appropriate solvents or vacuum distillation for larger-scale preparations
Optimization Strategies
To optimize synthesis of dihydro-3,3-diethyl-2,5-furandione:
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Microwave-assisted synthesis could accelerate reaction rates and improve yields
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Continuous flow chemistry approaches might enhance scale-up possibilities
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Green chemistry principles could be applied, such as solvent-free conditions or recyclable catalysts
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Advanced purification techniques like continuous crystallization could improve product quality
Chemical Reactivity
General Reactivity Profile
Dihydro-3,3-diethyl-2,5-furandione exhibits reactivity characteristic of cyclic anhydrides, influenced by the presence of the quaternary carbon center at position 3. This structural feature affects reaction rates and, in some cases, regioselectivity due to steric hindrance.
Hydrolysis
Like other cyclic anhydrides, dihydro-3,3-diethyl-2,5-furandione undergoes hydrolysis when exposed to water, forming 3,3-diethylsuccinic acid:
Dihydro-3,3-diethyl-2,5-furandione + H₂O → 3,3-diethylsuccinic acid
The reaction proceeds through nucleophilic attack by water on one of the carbonyl carbons, followed by ring opening. The rate of hydrolysis would likely be influenced by the steric bulk of the diethyl groups, potentially resulting in slower reaction rates compared to less substituted analogs.
Alcoholysis
Reaction with alcohols initially forms the half-ester (monoester), with potential for further reaction to form the diester under appropriate conditions:
Dihydro-3,3-diethyl-2,5-furandione + ROH → 3,3-diethyl-5-oxotetrahydrofuran-2-carboxylic acid ester
Further reaction with additional alcohol, especially under basic conditions:
3,3-diethyl-5-oxotetrahydrofuran-2-carboxylic acid ester + ROH → 3,3-diethylsuccinic acid diester
The diethyl substitution could influence the regioselectivity of the initial attack, potentially favoring the less hindered carbonyl.
Amination
Reaction with amines forms amide derivatives, initially producing the half-amide:
Dihydro-3,3-diethyl-2,5-furandione + RNH₂ → 3,3-diethyl-5-oxotetrahydrofuran-2-carboxylic acid amide
With excess amine or under more forcing conditions:
3,3-diethyl-5-oxotetrahydrofuran-2-carboxylic acid amide + RNH₂ → 3,3-diethylsuccinic acid diamide
This reactivity makes the compound useful for introducing the 3,3-diethylsuccinic acid moiety into various molecules.
Reduction Reactions
The carbonyl groups can be reduced using appropriate reducing agents:
Selective Reduction
Mild reducing agents like sodium borohydride might achieve selective reduction of one carbonyl group, potentially leading to lactone formation.
Complete Reduction
Stronger reducing agents like lithium aluminum hydride would reduce both carbonyl groups, likely producing 3,3-diethylbutane-1,4-diol.
Reaction Mechanisms
The reactions of dihydro-3,3-diethyl-2,5-furandione generally involve nucleophilic attack at one of the carbonyl carbons, with the initial attack often being the rate-determining step. The quaternary carbon at position 3 creates steric hindrance that influences reaction kinetics and may lead to regioselectivity in some cases, with attack preferentially occurring at the less hindered carbonyl group.
Applications and Utilization
Synthetic Intermediate
Dihydro-3,3-diethyl-2,5-furandione serves as a valuable synthetic intermediate in organic chemistry:
Building Block for Complex Molecules
The compound provides access to 3,3-diethylsuccinic acid derivatives, which can be incorporated into more complex structures via various transformations of the carboxylic acid functionalities.
Source of Quaternary Centers
The quaternary carbon at position 3 makes this compound useful for introducing quaternary centers into target molecules, a structural feature that is often challenging to create through other routes.
Functional Group Manipulation
Comparative Analysis
Comparison with Related Compounds
Dihydro-3,3-diethyl-2,5-furandione can be compared with several related compounds to understand its unique properties:
| Compound | Structural Difference | Key Property Distinctions |
|---|---|---|
| Succinic anhydride | No substituents | Lower melting point, higher reactivity, more symmetric structure |
| Dihydro-3-ethyl-2,5-furandione | Single ethyl at position 3 | Less steric hindrance, chiral center present |
| Dihydro-3,3-dimethyl-2,5-furandione | Methyl groups instead of ethyl | Less hydrophobic, slightly less steric bulk |
| Maleic anhydride | Unsaturated ring | More reactive, potential for Diels-Alder reactions |
| Phthalic anhydride | Benzene ring fused | Aromatic character, rigid structure, different reactivity |
Structure-Property Relationships
The structure of dihydro-3,3-diethyl-2,5-furandione influences its properties in several ways:
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The quaternary carbon creates steric hindrance that affects reactivity
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The ethyl groups contribute hydrophobicity and influence solubility
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The cyclic anhydride structure determines the primary reactivity pattern
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The ring size affects stability and reactivity toward ring-opening
Unique Features and Advantages
The compound offers several unique features that could be advantageous in specific applications:
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Controlled reactivity due to steric effects from the quaternary carbon
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Potential for regioselective reactions
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Incorporation of a quaternary carbon in a relatively small molecule
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Balanced hydrophobic and reactive properties
Research Status and Future Directions
Current Research Status
Research specifically on dihydro-3,3-diethyl-2,5-furandione appears limited in the scientific literature, with most studies on related compounds focusing on simpler derivatives or those with different substitution patterns. The research gap represents an opportunity for further investigation into this compound's properties and applications.
Research Opportunities
Several research opportunities exist for dihydro-3,3-diethyl-2,5-furandione:
Synthetic Methodology
Development of efficient and scalable synthetic routes specifically for this compound could enhance its availability for further studies.
Detailed Characterization
Comprehensive physical and spectroscopic characterization would provide valuable reference data for researchers working with this compound.
Reaction Kinetics Studies
Investigation of reaction rates and selectivity patterns, particularly focusing on the influence of the quaternary carbon, would enhance understanding of its chemical behavior.
Applications Development
Exploration of specific applications in areas such as polymer chemistry, organic synthesis, and potentially medicinal chemistry could reveal valuable uses for this compound.
Future Research Directions
Future research could productively focus on:
Green Chemistry Approaches
Development of environmentally friendly synthetic methods using renewable resources and catalytic processes could make the compound more accessible and sustainable.
Structure-Property Relationships
Systematic studies comparing dihydro-3,3-diethyl-2,5-furandione with related compounds would establish valuable structure-property relationships.
Computational Studies
Molecular modeling could predict reactivity patterns, binding interactions, and physical properties, guiding experimental work and applications development.
Novel Materials Applications
Investigation of the compound's potential in emerging materials applications, such as stimuli-responsive polymers or specialty coatings, could reveal valuable new uses.
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